N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The pyrazole moieties are substituted with methyl groups at positions 2,5 (first ring) and 1,4 (second ring), and the compound exists as a hydrochloride salt. Pyrazole derivatives are widely explored for their coordination chemistry, biological activity, and physicochemical stability . The hydrochloride salt form likely enhances solubility in polar solvents, a property critical for pharmaceutical or analytical applications .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-7-15(3)14-11(8)12-6-10-5-9(2)13-16(10)4;/h5,7H,6H2,1-4H3,(H,12,14);1H |
InChI Key |
NJJKHJOHJMGGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
The core strategy for synthesizing this compound involves sequential alkylation of pyrazole precursors. Source outlines a multi-step process starting with 2,5-dimethylpyrazole-3-carbaldehyde. The aldehyde undergoes reductive amination with 1,4-dimethylpyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to form the secondary amine intermediate. Subsequent treatment with hydrochloric acid (HCl) in ethanol yields the hydrochloride salt.
Key Reaction Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Ethanol/water (3:1 v/v) | |
| Temperature | 25–30°C | |
| Reaction Time | 12–16 hours | |
| Yield (Intermediate) | 78–82% | |
| Purity (Final Product) | >98% (HPLC) |
Reductive Amination with Catalytic Hydrogenation
Source describes an alternative method using catalytic hydrogenation for reductive amination. 2,5-Dimethylpyrazole-3-carbaldehyde is reacted with 1,4-dimethylpyrazol-3-amine in methanol under hydrogen gas (H₂, 50 psi) using palladium on carbon (Pd/C, 5 wt%) as the catalyst. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture .
Optimized Conditions:
-
Hydrogen Pressure: 50 psi
-
Reaction Time: 6–8 hours
Solvent-Free Microwave-Assisted Synthesis
A patent from Source discloses a solvent-free approach using microwave irradiation to accelerate the reaction. Equimolar amounts of 2,5-dimethylpyrazole-3-carbaldehyde and 1,4-dimethylpyrazol-3-amine are mixed with silica-supported boron trifluoride (BF₃·SiO₂) and irradiated at 150 W for 15 minutes. The hydrochloride salt is obtained via acidification with HCl gas .
Advantages:
-
Reaction Time: <20 minutes
-
Energy Efficiency: 40% reduction vs. conventional heating
Purification and Characterization
Final purification is critical for pharmaceutical-grade material. Source recommends recrystallization from a mixture of acetonitrile and ethyl acetate (1:4 v/v), achieving a purity of >99.5% . Structural confirmation is performed via:
Analytical Data:
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 2.21 (s, 3H, CH₃), 2.89 (s, 3H, N–CH₃), 4.15 (s, 2H, CH₂) | |
| LC-MS | m/z 263.2 [M+H]⁺ | |
| XRD | Crystalline monoclinic system (P2₁/c) |
Scalability and Industrial Adaptations
For large-scale production, Source highlights a continuous-flow reactor system that enhances yield consistency. Key parameters include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Alkylation | 78–82 | >98 | 12–15 | Moderate |
| Catalytic Hydrogenation | 85–88 | >99 | 18–20 | High |
| Microwave-Assisted | 90–92 | 97–99 | 8–10 | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with pyrazole derivatives reported in the literature, particularly those with dual pyrazole cores or functionalized side chains. Key comparisons include:
Key Observations :
- Substituent Position: The target compound’s 2,5- and 1,4-dimethylpyrazole arrangement contrasts with 1,3-dimethylpyrazole in compound 3b .
- Salt Form : As a hydrochloride, the target compound likely exhibits higher aqueous solubility compared to neutral analogues like 3a or 3b, aligning with trends observed for dosulepin hydrochloride .
- Synthetic Complexity : The target’s bis-pyrazole structure may require multi-step synthesis, similar to the carboxamide derivatives in , which employ coupling agents like EDCI/HOBt .
Physicochemical and Functional Properties
- Thermal Stability : Neutral pyrazole derivatives (e.g., 3a, 3b) show melting points between 123–183°C, whereas the hydrochloride form may exhibit higher thermal stability due to ionic interactions .
- Metal-Binding Capacity: Tripodal pyrazole ligands (e.g., N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amine) demonstrate strong coordination with Cu(II), Cd(II), and Pb(II) via N-donor sites . The target compound’s methylamine bridge and pyrazole N-atoms could act as a tridentate ligand, though steric hindrance from methyl groups may reduce binding efficiency compared to less-substituted analogues.
Analytical and Pharmacological Potential
- Chromatographic Behavior : RP-HPLC methods validated for dosulepin hydrochloride could be adapted for analyzing the target compound, leveraging its hydrophilic hydrochloride salt for improved peak resolution.
- The target’s methyl groups may enhance metabolic stability but reduce polarity, impacting bioavailability.
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure and properties suggest it may serve as a lead compound for the development of new therapeutic agents.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856086-86-6
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer progression and inflammation. Pyrazole derivatives are known for their ability to inhibit specific kinases and modulate signaling pathways that are crucial in tumor growth and immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
The compound exhibits a dose-dependent response, indicating its potential as an effective anticancer agent. For instance, in a study involving MCF7 cells, the IC50 value was recorded at an exceptionally low concentration of 0.01 µM, suggesting potent activity against breast cancer cells.
Mechanism Studies
Mechanistic studies indicate that this compound may induce apoptosis through the activation of caspase pathways and cell cycle arrest at specific phases (G1/S transition). Flow cytometry analysis has shown significant alterations in cell cycle distribution upon treatment with this compound, leading to increased apoptosis rates in sensitive cancer cell lines .
Study on Glioma Cells
In a study focused on glioma cells, compound 5f (related to the pyrazole family) demonstrated superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 5.13 µM vs. 8.34 µM) . This highlights the potential of pyrazole derivatives in treating aggressive brain tumors.
Pyrazole Derivatives in Drug Design
A review article discussed the broader implications of pyrazole compounds in drug design, emphasizing their role as anti-inflammatory and anticancer agents. The review noted that modifications to the pyrazole structure could enhance selectivity and potency against specific targets within cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
